molecular formula C28H43NO5 B1674886 (2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 104211-94-1

(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B1674886
CAS No.: 104211-94-1
M. Wt: 473.6 g/mol
InChI Key: NPZMMBWYMYQGDF-ZBBVGGQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithocholyl-N-hydroxysuccinimide is a bioactive chemical.

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic molecule with potential biological applications. This article reviews its biological activity based on recent research findings and case studies.

Structural Characteristics

The compound features a pyrrolidine ring and a cyclopenta[a]phenanthrene moiety. Its unique structure may contribute to its biological properties. The presence of functional groups such as hydroxyl and dioxopyrrolidine plays a crucial role in its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Properties : A study demonstrated that derivatives of 2,5-dioxopyrrolidin compounds showed significant anticonvulsant effects in various mouse models. For instance:
    • Compound 22 exhibited an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test .
    • It also demonstrated efficacy in pentylenetetrazole-induced seizures and formalin-induced pain models.
  • Monoclonal Antibody Production : Another investigation highlighted that a related structure improved monoclonal antibody production in Chinese hamster ovary cells. The compound suppressed cell growth while increasing glucose uptake and intracellular ATP levels . This suggests potential applications in biopharmaceutical manufacturing.
  • Cellular Mechanisms : The compound's biological activity may be linked to its ability to modulate cellular pathways. It was observed to suppress galactosylation on monoclonal antibodies—an important factor for therapeutic efficacy .

Case Studies

  • Anticonvulsant Activity : In vivo studies demonstrated the effectiveness of hybrid compounds based on the dioxopyrrolidin structure against seizures. The mechanism appears to involve inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .
  • Antibody Production Enhancement : The compound was part of a screening process involving over 23,000 chemicals aimed at enhancing monoclonal antibody production. Results indicated that it significantly increased the yield and quality of antibodies produced in cell cultures .

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReference
AnticonvulsantInhibition of sodium/calcium currents
Monoclonal Antibody ProductionIncreased glucose uptake and ATP levels
Suppression of GalactosylationModulation of N-linked glycan quality

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological pathways relevant to various diseases:

  • Hormonal Regulation : The steroid-like structure may influence hormonal pathways and could be explored for applications in hormone-related disorders.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation by interfering with protein synthesis pathways. This suggests potential for further research into this compound's anticancer properties .

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of pyrrolidinones indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of protein synthesis leading to apoptosis .

Case Study 2: Metabolic Disorders

Research on related compounds has demonstrated their effectiveness in treating metabolic disorders by targeting specific pathways involved in insulin resistance and lipid metabolism. This opens avenues for exploring the current compound's role in managing such conditions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43NO5/c1-17(4-11-26(33)34-29-24(31)9-10-25(29)32)21-7-8-22-20-6-5-18-16-19(30)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23,30H,4-16H2,1-3H3/t17-,18-,19-,20?,21+,22?,23?,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZMMBWYMYQGDF-FSLOTICMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)ON1C(=O)CCC1=O)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908872
Record name 1-[(3-Hydroxy-24-oxocholan-24-yl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104211-94-1
Record name Lithocholyl-N-hydroxysuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104211941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3-Hydroxy-24-oxocholan-24-yl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 2
Reactant of Route 2
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 3
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 4
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 5
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 6
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.